4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid
Overview
Description
4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C15H14O2 It is a derivative of biphenyl, where two methyl groups are attached to the 4 and 4’ positions of the biphenyl structure, and a carboxylic acid group is attached to the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:
Formation of 4,4’-Dimethylbiphenyl: This can be achieved through a Grignard reaction where 4-bromotoluene reacts with magnesium in anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.
Carboxylation: The 4,4’-dimethylbiphenyl is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 2 position, forming 4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors for carboxylation, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: 4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents can be introduced at the available positions on the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Scientific Research Applications
4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of polymers and other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, influencing their activity and stability.
Comparison with Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4,4’-Dicarboxy-[1,1’-biphenyl]: Contains two carboxylic acid groups, increasing its acidity and potential for forming salts and esters.
4,4’-Dihydroxy-[1,1’-biphenyl]: Contains hydroxyl groups, making it more hydrophilic and reactive in condensation reactions.
Uniqueness: 4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
5-methyl-2-(4-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGAYWVPAVKFBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590920 | |
Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537712-98-4 | |
Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.